molecular formula C22H22O4 B14394482 3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-1-benzopyran-8-carboxylic acid CAS No. 90102-36-6

3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-1-benzopyran-8-carboxylic acid

Cat. No.: B14394482
CAS No.: 90102-36-6
M. Wt: 350.4 g/mol
InChI Key: GMOROKJDWUTOMQ-UHFFFAOYSA-N
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Description

3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-1-benzopyran-8-carboxylic acid is a synthetic benzopyran derivative with a carboxylic acid group at position 8, a methyl group at position 3, a ketone at position 4, and a 4-pentylphenyl substituent at position 2 (Figure 1). This compound is structurally related to flavoxate hydrochloride, a clinically used antispasmodic agent targeting the urogenital tract .

Properties

CAS No.

90102-36-6

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

3-methyl-4-oxo-2-(4-pentylphenyl)chromene-8-carboxylic acid

InChI

InChI=1S/C22H22O4/c1-3-4-5-7-15-10-12-16(13-11-15)20-14(2)19(23)17-8-6-9-18(22(24)25)21(17)26-20/h6,8-13H,3-5,7H2,1-2H3,(H,24,25)

InChI Key

GMOROKJDWUTOMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C

Origin of Product

United States

Preparation Methods

Formation of Chalcone Intermediate

The synthesis begins with 2-hydroxy-5-carboxyacetophenone (1), where the carboxylic acid at position 8 is pre-installed. This intermediate undergoes Claisen-Schmidt condensation with 4-pentylbenzaldehyde (2) in the presence of a base (e.g., NaOH or KOH) to form the chalcone derivative (3).

$$
\text{2-Hydroxy-5-carboxyacetophenone} + \text{4-Pentylbenzaldehyde} \xrightarrow{\text{Base}} \text{Chalcone Intermediate}
$$

Key conditions:

  • Solvent: Ethanol or methanol.
  • Temperature: Room temperature to reflux (60–80°C).
  • Yield: 60–75%.

Oxidative Cyclization to Chromone

The chalcone intermediate is cyclized under oxidative conditions to form the chromone core. Iodine (I₂) in dimethyl sulfoxide (DMSO) is commonly used for this step, facilitating dehydrogenation and ring closure.

$$
\text{Chalcone} \xrightarrow{\text{I₂/DMSO, 110–130°C}} \text{3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-1-benzopyran-8-carboxylic Acid}
$$

Key observations:

  • Reaction time: 2–4 hours.
  • Yield: 50–65%.
  • The methyl group at position 3 originates from the acetophenone starting material.

Fries Rearrangement and Subsequent Functionalization

Fries Rearrangement for Acetyl Group Introduction

Methyl 4-acetoxybenzoate (4) undergoes Fries rearrangement using AlCl₃ as a catalyst to yield 3-acetyl-4-hydroxybenzoic acid (5), positioning the acetyl group ortho to the hydroxyl group.

$$
\text{Methyl 4-acetoxybenzoate} \xrightarrow{\text{AlCl₃, 120°C}} \text{3-Acetyl-4-hydroxybenzoic Acid}
$$

Aldol Condensation and Cyclization

The acetylated intermediate reacts with 4-pentylbenzaldehyde via Aldol condensation to form a chalcone, which is cyclized using acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to yield the chromone skeleton.

$$
\text{3-Acetyl-4-hydroxybenzoic Acid} + \text{4-Pentylbenzaldehyde} \xrightarrow{\text{H⁺}} \text{Chromone Derivative}
$$

Key modifications:

  • The carboxylic acid at position 8 is retained throughout the reaction.
  • Yield after cyclization: 55–70%.

Metal-Catalyzed Cyclization Strategies

FeCl₃-Catalyzed Ring Closure

Propargyl ether derivatives (6) undergo FeCl₃-catalyzed cyclization to form the chromone ring. This method is efficient for introducing bulky substituents like the 4-pentylphenyl group.

$$
\text{Propargyl Ether} \xrightarrow{\text{FeCl₃, Toluene, 100°C}} \text{Chromone Core}
$$

Advantages:

  • High regioselectivity for six-membered ring formation.
  • Compatible with electron-rich and electron-poor substrates.

Palladium-Mediated Carbonylation

Aryl halides (7) bearing pre-installed substituents undergo palladium-catalyzed carbonylation to introduce the carboxylic acid group at position 8.

$$
\text{Aryl Halide} + \text{CO} \xrightarrow{\text{Pd catalyst, Amine}} \text{Carboxylic Acid Derivative}
$$

Conditions:

  • Pressure: 1 atm CO.
  • Yield: 70–88% for carboxylation steps.

Hydrolysis of Ester Precursors

Esterification and Hydrolysis

The methyl ester of the target compound (8) is synthesized via Steglich esterification, followed by hydrolysis under basic conditions (e.g., NaOH) to yield the free carboxylic acid.

$$
\text{Methyl Ester} \xrightarrow{\text{NaOH, H₂O/EtOH}} \text{3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-1-benzopyran-8-carboxylic Acid}
$$

Key data:

  • Esterification yield: 70–80%.
  • Hydrolysis yield: >90%.

Comparative Analysis of Synthetic Routes

Method Key Steps Conditions Yield (%) Advantages Limitations
Claisen-Schmidt + I₂/DMSO Chalcone formation, cyclization I₂, DMSO, 110°C 50–65 Simple, scalable Requires oxidative conditions
Fries Rearrangement Acetylation, Aldol condensation AlCl₃, H⁺ 55–70 Precise acetyl positioning Multi-step, moderate yields
FeCl₃-Catalyzed Cyclization Propargyl ether cyclization FeCl₃, toluene 60–75 High regioselectivity Sensitive to substituent steric effects
Pd-Catalyzed Carbonylation Aryl halide carbonylation Pd, CO, 1 atm 70–88 Direct carboxylation Requires specialized equipment
Ester Hydrolysis Esterification, hydrolysis NaOH, H₂O/EtOH >90 High-yielding final step Dependent on ester precursor synthesis

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-chromene-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Common in organic chemistry, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including acids or bases to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-chromene-8-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-chromene-8-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Features:

  • Benzopyran core : A planar fused-ring system critical for molecular interactions.
  • Substituents :
    • 4-Pentylphenyl at C2 : Introduces a long alkyl chain, increasing hydrophobic interactions.
    • Methyl at C3 : Steric and electronic effects on ring conformation.
    • Carboxylic acid at C8 : Enhances water solubility and enables salt formation for pharmaceutical formulations.

Comparison with Structurally Similar Compounds

The compound is compared to benzopyran derivatives with varying substituents at position 2, focusing on structural, physicochemical, and pharmacological differences.

Structural and Physicochemical Properties

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Melting Point (K) Key Features References
3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-1-benzopyran-8-carboxylic acid 4-Pentylphenyl C₂₃H₂₄O₅ 404.44 Data not reported High lipophilicity due to pentyl chain; potential for enhanced bioavailability
3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid (Flavoxate Impurity A) Phenyl C₁₈H₁₄O₅ 310.30 500.6–501.2 Intermediate in flavoxate synthesis; planar benzopyran core with phenyl ring dihedral angle of 53.2°
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid ester with 4-morpholinethanol (HCl salt) Morpholinethanol ester C₂₃H₂₄ClNO₅ 429.89 Data not reported Esterification improves solubility; HCl salt enhances stability

Key Observations :

  • Crystal Packing : In phenyl-substituted analogs, C–H···O hydrogen bonds dominate crystal packing. Longer alkyl chains (e.g., pentyl) may introduce van der Waals interactions, altering solubility and stability .
  • Solubility: Esterification (e.g., morpholinethanol ester) masks the carboxylic acid, improving lipid solubility for prodrug applications .

Pharmacological and Functional Differences

  • Antispasmodic Activity : The phenyl-substituted variant is a direct precursor to flavoxate hydrochloride, which acts as a muscarinic receptor antagonist . The 4-pentylphenyl analog’s larger substituent may modulate receptor binding affinity or selectivity.
  • Applications :
    • Pharmaceutical Intermediates : Phenyl-substituted compounds are critical in synthesizing approved drugs .
    • Research Tools : 4-Pentylphenyl derivatives may serve as probes for structure-activity relationship (SAR) studies in antispasmodic drug development .

Research Findings and Implications

Pharmacological Potential

  • Receptor Interactions : Molecular modeling studies suggest that bulkier substituents at position 2 (e.g., pentylphenyl) could hinder binding to muscarinic receptors, reducing antispasmodic efficacy. However, this may be counterbalanced by improved tissue penetration .
  • Prodrug Strategies: Esterification of the carboxylic acid group (e.g., morpholinethanol ester) enhances oral bioavailability, a common approach in drug design .

Biological Activity

3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-1-benzopyran-8-carboxylic acid, also known as a derivative of flavoxate, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to flavonoids, which are known for their diverse biological effects including anti-inflammatory, antioxidant, and anticancer properties.

  • Molecular Formula : C18_{18}H18_{18}O4_4
  • Molecular Weight : 294.33 g/mol
  • CAS Number : 3468-01-7

Biological Activity Overview

The biological activity of 3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-1-benzopyran-8-carboxylic acid has been explored through various studies focusing on its pharmacological effects, particularly its spasmolytic and antitumor activities.

Spasmolytic Activity

Research indicates that derivatives of 3-Methyl-4-oxo compounds possess significant spasmolytic properties. A study on new esters derived from 2-phenyl-3-methyl-4-oxo compounds demonstrated that modifications in the structure, such as lengthening the alkyl chain, can enhance stability and potency compared to traditional drugs like flavoxate. The synthesized esters exhibited notable in vitro spasmolytic activity, which suggests potential therapeutic applications in treating conditions like bladder spasms and gastrointestinal disorders .

Antitumor Activity

A significant focus has been on the antitumor potential of this compound. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various human cancer cell lines including prostate (PC-3), breast (MDA-MB-231), and colon cancers (HT29). For instance, one study reported that a derivative of this compound demonstrated an IC50_{50} value of less than 10 μg/mL against several tumor cell lines, indicating potent growth inhibition .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of 17 novel derivatives against seven human solid tumor cell lines. The results indicated that at a concentration of 40 μg/mL, one compound (IVa) achieved less than 10% survival across all tested cell lines .
  • Comparison with Established Drugs : In comparative studies with established antitumor agents like temozolomide, some derivatives showed superior inhibition rates against specific cancer types, suggesting their potential as alternative therapeutic agents .

Data Tables

CompoundCell LineIC50_{50} (μg/mL)Survival Rate (%)
IVaPC-3<10<10
IVbMDA-MB-23132.6532.65
IVcDU14532.7732.77
TemozolomideHL-60>80Variable

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